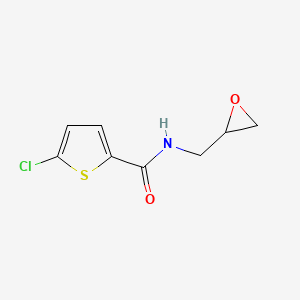
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide is a chemical compound that has garnered attention due to its applications in organic synthesis and pharmaceuticals. It is used as an intermediate in the preparation of oxazolidinones, which are compounds known for their therapeutic properties, particularly in the treatment of thromboembolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide involves several steps. One of the key methods includes the condensation of 4-nitrophenyl 5-chlorothiophene-2-carboxylate with 2-(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione in the presence of a base such as triethylamine in dimethylsulfoxide (DMSO) as a solvent . The reaction is followed by crystallization using a combination of acetonitrile and methanol to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent composition, and crystallization parameters to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly oxazolidinones.
Biology: It serves as an intermediate in the preparation of compounds with biological activity, such as antimicrobial agents.
Medicine: It is involved in the synthesis of pharmaceutical compounds used to treat thromboembolic disorders.
Industry: It is used in the production of various chemical reagents and intermediates.
Mécanisme D'action
The mechanism of action of 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of oxazolidinones, it acts as a precursor that undergoes various chemical transformations to produce the final active compound . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide include:
5-chloro-thiophene-2-carboxylic acid: Used as a chemical reagent in organic synthesis.
2-(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione: Used in the synthesis of various pharmaceutical intermediates.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of oxazolidinones and other biologically active compounds. Its ability to undergo various chemical reactions and produce high-purity products makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H8ClNO2S |
|---|---|
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
5-chloro-N-(oxiran-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11) |
Clé InChI |
LLRCNCXTSFGOGG-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CNC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














